molecular formula C14H28O B130844 Tetradecanal CAS No. 124-25-4

Tetradecanal

Cat. No. B130844
CAS RN: 124-25-4
M. Wt: 212.37 g/mol
InChI Key: UHUFTBALEZWWIH-UHFFFAOYSA-N
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Description

Tetradecanal is not directly discussed in the provided papers; however, the papers do cover a range of topics related to heterocyclic compounds and their derivatives, which can be tangentially related to the study of aldehydes like tetradecanal in terms of synthesis and structural analysis. For instance, tetrazole derivatives are mentioned as important to medicinal chemistry and drug design, highlighting their bioisosterism to carboxylic acid and amide moieties, as well as their metabolic stability and beneficial physicochemical properties . While tetradecanal itself is an aldehyde, the principles of heterocyclic chemistry and the importance of structural analysis in understanding the properties of organic compounds are relevant.

Synthesis Analysis

The synthesis of heterocyclic compounds, such as tetrazoles, is a complex process that can involve multicomponent reactions (MCRs). These reactions provide a convergent access to multiple tetrazole scaffolds, which are important for creating novel, diverse, and complex molecules . Similarly, the synthesis of tetradecanal would involve careful consideration of the starting materials and reaction conditions to ensure the correct formation of the aldehyde group. The synthesis of metal derivatives of tetrazoles is also discussed, which involves generalizing and systematically describing the synthesis, structure, properties, and applications of these compounds . This systematic approach to synthesis is crucial for the preparation of any organic compound, including tetradecanal.

Molecular Structure Analysis

The molecular structure of organic compounds is key to their function and properties. For example, the crystal structures of zinc coordination polymers with tetrazolyl ligands are described, showing different topological networks and layered networks . The structure of tetradecanamide is also detailed, with molecules occurring as dimers packed into rows, which is indicative of the importance of molecular arrangement in the solid state . Understanding the molecular structure of tetradecanal would similarly involve analyzing its conformation and how it interacts in various states, which is essential for predicting its reactivity and physical properties.

Chemical Reactions Analysis

The chemical behavior of tetrazole derivatives is not fully understood, but their receptor binding mode and the value of synthetic approaches are analyzed . The chemical reactions involving tetrazoles and their metal derivatives are important for their applications in various fields . In the context of tetradecanal, analyzing its chemical reactions would involve studying its reactivity as an aldehyde, such as its propensity to undergo nucleophilic addition or its use in the formation of imines and other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely tied to their structure and the types of reactions they undergo. For instance, the luminescent properties of zinc coordination polymers with tetrazolyl ligands are described, with strong blue fluorescent emissions observed . The properties of liquid crystal tetramers are also reported, showing a dependence on the length and parity of the flexible spacers . For tetradecanal, a comprehensive analysis would include its boiling point, melting point, solubility, and spectroscopic properties, which are all critical for its identification and use in various applications.

Scientific Research Applications

1. Environmental Health Research

Tetradecanal has been implicated in environmental health studies, such as the Airwave Health Monitoring Study, which investigates the health risks associated with the use of TETRA, a digital communication system. This study broadens to explore the general health of the workforce, including the potential impacts of environmental factors like tetradecanal (Elliott et al., 2014).

2. Tissue Engineering and Regenerative Medicine

In the field of tissue engineering and regenerative medicine, the understanding of various biomaterials, possibly including compounds like tetradecanal, is crucial. These materials must mimic complex interactions between cells and their environment for effective tissue regeneration (Furth et al., 2007).

3. Marine Biochemical Cycles

Studies like GEOTRACES focus on marine biochemical cycles of trace elements and their isotopes (TEIs). Understanding the role and impact of various compounds, including tetradecanal, in these cycles is essential for comprehensive ecological and environmental research (Anderson et al., 2014).

4. Chemical Ecology and Entomology

Research in entomology reveals that tetradecanal can play a role as a repellent in the animal kingdom, such as being used by certain ant species during nest usurpation. This suggests its potential as a bio-repellent or in ecological control methods (Ruano et al., 2005).

5. Thermoelectric Materials

In the development of high-efficiency thermoelectric materials, understanding the role of various compounds, including tetradecanal, is important for applications in power generation and solid-state refrigeration devices (Tritt & Subramanian, 2006).

6. Traditional Ecological Knowledge Integration

Incorporating traditional ecological knowledge in scientific research, including the study of various natural compounds such as tetradecanal, can enhance our understanding of environmental and biological processes (Huntington, 2000).

7. Organic Chemistry and Drug Development

Tetradecanal has been used in the stereoselective synthesis of bioactive natural compounds, showing its importance in medicinal chemistry and drug development processes (Das et al., 2010).

8. Microfluidic Systems in Biomedical Applications

In biomedical applications, such as microfluidic systems, tetradecanal can play a role in facilitating the diffusion-free handling of liquids, highlighting its utility in medical technology and research (Rapp et al., 2009).

9. Catalysis and Chemical Engineering

Tetradecanal is a subject of interest in the field of catalysis, particularly in the conversion processes of various organic compounds, which is vital in chemical engineering and industrial applications (Pozan et al., 2007).

10. Pharmaceutical Materials Science

In pharmaceutical materials science, the study of various substances, including tetradecanal, is integral to the development of new drug products and understanding the interplay of structure, properties, and performance (Sun, 2009).

properties

IUPAC Name

tetradecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h14H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUFTBALEZWWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021665
Record name Myristyl aldehyde
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Molecular Weight

212.37 g/mol
Source PubChem
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Physical Description

Solid, colourless to pale yellow liquid/fatty, orris-like odour
Record name Tetradecanal
Source Human Metabolome Database (HMDB)
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Record name Myristaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/263/
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Boiling Point

166.00 °C. @ 24.00 mm Hg
Record name Tetradecanal
Source Human Metabolome Database (HMDB)
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Solubility

soluble inmost organic solvents; Insoluble in water, 1 ml in 1 ml of 80% alcohol (in ethanol)
Record name Myristaldehyde
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Density

0.825-0.830
Record name Myristaldehyde
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Product Name

Tetradecanal

CAS RN

124-25-4
Record name Tetradecanal
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Record name Tetradecanal
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Record name TETRADECANAL
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Record name Tetradecanal
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Record name Myristyl aldehyde
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Record name Tetradecanal
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Record name MYRISTALDEHYDE
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Record name Tetradecanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

30 °C
Record name Tetradecanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of oxalylchloride (8.0 mL, 88.0 mmol, 2.2 eq.) in abs. dichloromethane (200 mL) was treated with DMSO (13.6 mL, 192 mmol, 4.8 eq.) at −60° C. After 3 min the reaction mixture was warmed to approx. 15° C. Then a solution of tetradecan-1-ol (8.56 g, 40.0 mmol) in dry dichloromethane (40 mL) and after further 3 min triethylamine (28 mL, 200 mmol, 5.0 eq.) were added. Then the reaction mixture was slowly warmed to 5° C. and quenched by addition of water (200 mL). The phases were separated and the aqueous phase was extracted with dichloromethane (3×100 mL). The combined organic phases were washed with brine (1×200 mL) and dried over MgSO4. The solvent was removed under reduced pressure and the product was isolated as a white solid, which was used in the next reaction without purification. Yield: 10.4 g (100%), purity: 98% (GC).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
8.56 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
13.6 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetradecanal
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Reactant of Route 3
Tetradecanal
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
5,760
Citations
S Ulitzur, JW Hastings - Proceedings of the National …, 1979 - National Acad Sciences
… of a small (limiting) amount of either tetradecanal or myristic acid may be increased 60-fold … for the 14-carbon compound, suggesting that tetradecanal is the natural aldehyde. In those …
Number of citations: 122 www.pnas.org
T Yamaguchi, K Miyamoto, S Yagi, A Horigane… - Fisheries …, 2001 - jstage.jst.go.jp
… In the muscle of four species of shark and bonito, tetradecanal and hexadecenal were … 1 Mass spectrum of the tetradecanal dansylhydrazide from ayu blood plasma. Tetradecanal …
Number of citations: 3 www.jstage.jst.go.jp
CE Linn, MJ Domingue, CJ Musto, TC Baker… - Journal of chemical …, 2007 - Springer
The flight-tunnel response of male Z-strain European corn borer moths (ECB), Ostrinia nubilalis, from a population in New York State (USA), was significantly antagonized by addition of …
Number of citations: 27 link.springer.com
HY Ho, R Kou, HK Tseng - Journal of chemical ecology, 2003 - Springer
… The DAG contents of nymphs were also analyzed, with 4-oxo-(E)-2-hexenal, 4-oxo-(E)-2-octenal, tridecane, and tetradecanal being major components. Male bugs but not females …
Number of citations: 42 link.springer.com
F Ruano, A Hefetz, A Lenoir, W Francke… - Journal of Insect …, 2005 - Elsevier
… of these queen glands revealed tetradecanal to be the major … We consequently hypothesized that tetradecanal is a repellent … Tetradecanal indeed proved to be highly repellent both to …
Number of citations: 34 www.sciencedirect.com
JA Klun, BA Bierl-Leonhardt, JR Plimmer… - Journal of Chemical …, 1980 - Springer
… tetradecanal, (Z)-9-tetradecenal, and (Z)-ll-hexadecen-l-ol, respectively. GOTC-MS analyses showed that component 1 had a mass spectrum that was identical to authentic tetradecanal …
Number of citations: 177 link.springer.com
J Chen - 2019 - search.proquest.com
This work demonstrates a facile approach to the fabrication of tetradecanol (TD)-containing polystyrene (PS) nanofibers with TD/PS weight ratios up to 3 to 1 in the final mass of …
Number of citations: 0 search.proquest.com
T Thingstad, B Pengerud - Marine Pollution Bulletin, 1983 - Elsevier
… into a crude oil/tetradecanal mixture. Crude Statfjord oil was spiked with tetradecanal (n-C14… given as weight of tetradecanal in percent of total tetradecanal-oil mixture weight. 2 g of …
Number of citations: 60 www.sciencedirect.com
H Watanabe, H Inaba, JW Hastings - Archives of microbiology, 1991 - Springer
… Tetradecanal stimulates bioluminescence in a 1% NaCI culture, and also in the presence of … during culture even with the addition of tetradecanal, an additional factor related to cell …
Number of citations: 28 link.springer.com
M Pareja, M Borges, RA Laumann… - Journal of Insect …, 2007 - Elsevier
… tetradecanal to E. heros. The pooled analysis of stage ignoring species revealed tetradecanal … From these results, we suggest that the major nymphal compounds are tetradecanal in D. …
Number of citations: 65 www.sciencedirect.com

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